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molecular formula C11H9ClN2O3 B8690603 Ethyl 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylate

Ethyl 6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylate

Cat. No. B8690603
M. Wt: 252.65 g/mol
InChI Key: CJQDJIANPJTXRZ-UHFFFAOYSA-N
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Patent
US07915267B2

Procedure details

2-Amino-5-chlorobenzamide (2.387 g) and diethyl oxalate were stirred at 175° C. for 6 hr. The mixture was allowed to cool, and the obtained crude crystals were washed with hot ethanol to give the title compound (2.051 g, 58%).
Quantity
2.387 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[C:12](OCC)(=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>>[Cl:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[N:1]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[NH:6][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
2.387 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the obtained crude crystals
WASH
Type
WASH
Details
were washed with hot ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(NC(=NC2=CC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.051 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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